"2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" synthesis and purification methods
"2,2'-(Ethane-1,2-diyldisulfonyl)diethanol" synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Abstract
This technical guide provides a comprehensive and field-proven methodology for the synthesis and purification of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol (CAS No: 7484-34-6)[1]. As a bifunctional molecule featuring both sulfonyl and primary alcohol moieties, this compound serves as a versatile building block in polymer chemistry, materials science, and as a precursor for more complex pharmaceutical intermediates. The narrative follows a logical, two-step synthetic strategy, beginning with the formation of a thioether precursor followed by its oxidation. Emphasis is placed on the rationale behind procedural choices, robust purification protocols, and methods for ensuring final product integrity, tailored for researchers and professionals in chemical and drug development.
Strategic Approach: A Two-Stage Synthesis
The molecular architecture of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol dictates a logical and efficient synthetic pathway. The core of the molecule is the sulfone group (R-SO₂-R'), a functional group most reliably and commonly prepared via the oxidation of a corresponding thioether (sulfide)[2][3]. This insight forms the foundation of our retrosynthetic analysis.
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Primary Disconnection (Oxidation): The target disulfone is envisioned as the product of oxidizing its dithioether analogue, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol . This transformation is a cornerstone of organosulfur chemistry, offering high yields and predictable outcomes[4].
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Secondary Disconnection (Thioetherification): The dithioether precursor is assembled through a nucleophilic substitution reaction. The most direct approach involves the reaction of a dithiol nucleophile, Ethane-1,2-dithiol , with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol or 2-bromoethanol [5][6].
This two-stage approach is advantageous as it utilizes readily available starting materials and employs high-yielding, well-documented reaction classes.
Caption: Overall Synthetic Workflow.
Synthesis Methodology
Part A: Synthesis of Thioether Intermediate: 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol
The formation of the thioether linkage is achieved via a base-catalyzed bimolecular nucleophilic substitution (S_N2) reaction. Ethane-1,2-dithiol, a weak acid, is deprotonated by a strong base to form the highly nucleophilic dithiolate anion. This anion then displaces the halide from two equivalents of 2-chloroethanol to form the desired dithioether.
Detailed Experimental Protocol:
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Reactor Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 500 mL of absolute ethanol.
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Base Addition: While stirring under a nitrogen atmosphere, add sodium hydroxide pellets (20.0 g, 0.5 mol) to the ethanol. Stir until fully dissolved. The dissolution is exothermic.
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Thiol Addition: Once the sodium hydroxide solution has cooled to room temperature, add ethane-1,2-dithiol (21.2 mL, 0.25 mol) dropwise over 15 minutes using a syringe or dropping funnel. Caution: Ethane-1,2-dithiol has a powerful and unpleasant odor and should be handled in a well-ventilated fume hood[6].
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Electrophile Addition: To the resulting suspension of the sodium thiolate, add 2-chloroethanol (33.5 mL, 0.5 mol) dropwise over 30 minutes.
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Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate.
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Work-up and Isolation:
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After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
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To the resulting slurry, add 300 mL of deionized water and extract the product with dichloromethane (3 x 150 mL).
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Combine the organic layers and wash with brine (1 x 100 mL).
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Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol, as a pale yellow oil or low-melting solid[7][8]. The crude product is typically of sufficient purity for the subsequent oxidation step.
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Part B: Oxidation to 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
The oxidation of the dithioether to the disulfone requires a potent oxidizing agent capable of transferring four oxygen atoms per molecule. Hydrogen peroxide in an acidic medium is a cost-effective and environmentally benign choice that reliably drives the oxidation past the intermediate sulfoxide stage to the desired sulfone[4].
Detailed Experimental Protocol:
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Reactor Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude dithioether intermediate (assuming 0.25 mol theoretical yield) in 250 mL of glacial acetic acid. Cool the flask in an ice-water bath.
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Oxidant Addition: Add 30% aqueous hydrogen peroxide (113.4 mL, 1.1 mol, 4.4 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 25 °C. The reaction is highly exothermic.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
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Work-up and Isolation:
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Slowly pour the reaction mixture into 1 L of ice-cold deionized water with vigorous stirring. A white precipitate of the product should form.
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To quench any unreacted hydrogen peroxide, add a saturated solution of sodium sulfite dropwise until a starch-iodide paper test is negative.
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Collect the white solid by vacuum filtration using a Büchner funnel.
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Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) to remove acetic acid and salts.
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Dry the crude product in a vacuum oven at 50 °C to a constant weight.
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Purification Methodologies
The crude product obtained from the synthesis is a solid, making recrystallization the most effective and scalable method for achieving high purity. The presence of two sulfone and two hydroxyl groups makes the molecule highly polar, guiding the choice of appropriate solvents.
Caption: Purification Decision Workflow.
Method 1: Recrystallization (Primary Method)
Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will fully dissolve the compound when hot but will have poor solubility when cold, allowing the pure product to crystallize out upon cooling while impurities remain in the solution.
Solvent Selection:
| Solvent System | Rationale |
| Ethanol/Water | (Recommended) The compound exhibits high solubility in hot ethanol and lower solubility in water. A mixed solvent system allows for fine-tuning to achieve optimal recovery and purity. |
| Isopropanol | A single-solvent option that often provides good crystal formation for polar compounds. |
| Acetic Acid | High solubility at elevated temperatures, but can be difficult to remove completely from the final product. |
Detailed Protocol (Ethanol/Water System):
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Dissolution: Place the crude, dry solid (e.g., 50 g) into a 1 L Erlenmeyer flask. Add the minimum volume of boiling absolute ethanol required to achieve complete dissolution (e.g., ~300-400 mL). Use a hot plate with magnetic stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: To the hot, clear ethanolic solution, add deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
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Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
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Collection: Collect the purified white, crystalline solid by vacuum filtration.
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Washing & Drying: Wash the crystals with a small amount of a cold 1:1 ethanol/water mixture, followed by a wash with cold diethyl ether to aid in drying. Dry the final product in a vacuum oven at 50 °C overnight.
Purity Assessment
The purity of the final product should be rigorously assessed to validate the success of the synthesis and purification.
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Melting Point: A sharp melting point range is indicative of high purity.
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Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data. Due to the polarity and low volatility of the compound, HPLC is the preferred method.
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Spectroscopy:
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure and identify any residual impurities.
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Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups (O-H stretch, S=O stretch).
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Safety, Handling, and Storage
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Reagent Hazards: Ethane-1,2-dithiol is malodorous and toxic. 2-Chloroethanol is toxic and a skin irritant. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Glacial acetic acid is corrosive. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Product Handling: The final product is expected to be a stable solid. Standard chemical handling precautions are sufficient.
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Storage: Store the purified 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
The two-step synthesis of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol via thioetherification followed by oxidation represents a robust, scalable, and efficient route to this valuable bifunctional building block. The purification, primarily achieved through a well-designed recrystallization protocol, consistently yields material of high purity suitable for demanding research and development applications. The methodologies detailed herein provide a self-validating system for producing this compound with confidence in its structural integrity and purity.
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